Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane
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Overview
Description
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is a silane coupling agent used in various industrial and scientific applications. It is known for its ability to modify surface properties and enhance adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane typically involves the reaction of a silane precursor with an appropriate alkoxy group. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include alkoxysilanes and alcohols.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to accelerate the reaction and improve yield. The final product is purified through distillation or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form cross-linked networks.
Substitution: The ethoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst to promote the formation of siloxane bonds.
Substitution: Requires specific reagents, such as halides or other nucleophiles, to replace the ethoxy groups.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Result from condensation reactions.
Substituted Silanes: Produced through substitution reactions.
Scientific Research Applications
Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion of polymers to inorganic surfaces.
Biology: Employed in the modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve performance and durability.
Mechanism of Action
The mechanism of action of Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound interacts with surface hydroxyl groups on substrates, forming strong covalent bonds that enhance adhesion and modify surface properties. The molecular targets include hydroxyl groups on inorganic surfaces, leading to the formation of a stable siloxane network.
Comparison with Similar Compounds
- Diethoxy(3-glycidyloxypropyl)methylsilane
- Trimethoxy(3-(methylamino)propyl)silane
- 3-Aminopropyl(diethoxy)methylsilane
Comparison: Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane is unique due to its specific functional groups, which provide distinct reactivity and compatibility with various substrates. Compared to similar compounds, it offers enhanced hydrolytic stability and improved adhesion properties, making it suitable for specialized applications in materials science and nanotechnology.
Properties
Molecular Formula |
C11H26O4Si |
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Molecular Weight |
250.41 g/mol |
IUPAC Name |
diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane |
InChI |
InChI=1S/C11H26O4Si/c1-5-14-16(4,15-6-2)11-7-8-13-10-9-12-3/h5-11H2,1-4H3 |
InChI Key |
MIYYPDQSIRQTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCCOCCOC)OCC |
Origin of Product |
United States |
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